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Abstract

This document provides a comprehensive guide to the synthesis, purification, and
characterization of the P18 peptide, a nonapeptide with the sequence Threonine-Aspartic Acid-
Tyrosine-Methionine-Valine-Glycine-Serine-Tyrosine-Glycine-Proline-Arginine
(TDYMVGSYGPR). P18 has garnered significant interest in cancer research for its anti-
angiogenic properties, primarily through the modulation of the VEGF/VEGFR2 signaling
pathway.[1][2] These protocols are intended for researchers in academia and the
pharmaceutical industry engaged in the study of anti-cancer peptides and drug development.

Introduction

The P18 peptide is a promising therapeutic agent due to its ability to inhibit the formation of
new blood vessels, a critical process for tumor growth and metastasis.[1] It exerts its anti-
angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2),
thereby interfering with the downstream signaling cascade that promotes endothelial cell
proliferation and migration.[1][2] The following protocols detail the chemical synthesis of P18
using Fmoc-based solid-phase peptide synthesis (SPPS), its purification via reverse-phase
high-performance liquid chromatography (RP-HPLC), and its characterization by mass
spectrometry.
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Experimental Protocols

P18 Peptide Synthesis via Fmoc Solid-Phase Peptide

Synthesis (SPPS)

This protocol outlines the manual synthesis of the P18 peptide on a Rink Amide resin to yield a

C-terminally amidated peptide.

Materials:

Rink Amide resin

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-
Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Met-OH, Fmoc-Asp(OtBu)-OH, Fmoc-
Thr(tBu)-OH

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

Base: Diisopropylethylamine (DIPEA)

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvent: DMF, DCM

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Dry ether

Solid Phase Peptide Synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
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e Fmoc Deprotection:

Drain the DMF.

o

[¢]

Add the 20% piperidine in DMF solution to the resin.

Shake for 5 minutes.

[¢]

[e]

Drain the solution.

o

Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

[¢]

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
e Amino Acid Coupling:

o In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of
HBTU in DMF.

o Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.
o Add the activated amino acid solution to the deprotected resin.

o Shake the reaction vessel for 2 hours.

o Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

o Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is
positive (blue beads), repeat the coupling step.

» Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the P18 sequence, starting from
the C-terminal Arginine and ending with the N-terminal Threonine.

» Final Fmoc Deprotection: After coupling the final amino acid (Threonine), perform a final
Fmoc deprotection (step 2).

» Resin Washing and Drying: Wash the peptide-bound resin extensively with DMF (5x) and
DCM (5x). Dry the resin under vacuum.
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» Cleavage and Deprotection:

o

Add the cleavage cocktail to the dried resin.

[¢]

Shake the mixture for 2-3 hours at room temperature.[1]

[¢]

Filter the resin and collect the filtrate containing the cleaved peptide.

[e]

Wash the resin with a small amount of TFA.

o Peptide Precipitation:

[¢]

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold dry
ether.

[¢]

Centrifuge the mixture to pellet the peptide.

[¢]

Decant the ether and wash the peptide pellet with cold ether twice.

[e]

Dry the crude peptide pellet under vacuum.

Il. P18 Peptide Purification by Reverse-Phase HPLC

Instrumentation and Materials:

Preparative RP-HPLC system with a UV detector

C18 column (e.g., 10 um particle size, 250 x 22.5 mm)

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer
Procedure:

o Sample Preparation: Dissolve the crude P18 peptide in a minimal amount of Mobile Phase A.
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e Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile
Phase B.

e Purification:
o Inject the dissolved crude peptide onto the column.

o Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at
a flow rate of 10 mL/min.

o Monitor the elution at 220 nm and 280 nm.
» Fraction Collection: Collect fractions corresponding to the major peak.

o Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC
system.

 Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified P18 peptide
as a white powder.

lll. P18 Peptide Characterization by Mass Spectrometry

Instrumentation:

» Electrospray lonization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser
Desorption/lonization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Procedure:

o Sample Preparation: Dissolve a small amount of the purified, lyophilized P18 peptide in an
appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

e Mass Analysis: Acquire the mass spectrum of the peptide.

o Data Analysis: Compare the observed molecular weight with the calculated theoretical
molecular weight of P18 (TDYMVGSYGPR).

Expected Results:
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The theoretical molecular weight of the C-terminally amidated P18 peptide (C51H76N14016S)
is approximately 1213.3 Da. The observed mass should be within an acceptable error range of
the theoretical mass.

Data Presentation

Parameter Value

Peptide Sequence TDYMVGSYGPR-NH2

Molecular Formula C51H76N14016S

Theoretical Mass ~1213.3 Da

Purity (Post-HPLC) >95%

Appearance White lyophilized powder
Visualizations

Signaling Pathway
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Caption: P18 peptide inhibits the VEGF/VEGFR?2 signaling pathway.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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